molecular formula C18H20BrN3O3 B10882357 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol

4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10882357
M. Wt: 406.3 g/mol
InChI Key: LEGYLLAHVAFQNP-UHFFFAOYSA-N
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Description

4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a bromine atom, a nitrobenzyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common route starts with the bromination of 2-nitrobenzyl alcohol to form 4-bromo-2-nitrobenzyl bromide . This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used with catalysts such as copper(I) iodide.

    Coupling Reactions: Boronic acids and palladium catalysts are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted phenols.

Scientific Research Applications

4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular proteins. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

4-bromo-2-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C18H20BrN3O3/c19-16-5-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-3-1-2-4-17(14)22(24)25/h1-6,11,23H,7-10,12-13H2

InChI Key

LEGYLLAHVAFQNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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